2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, commonly known as DIPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIPA belongs to the class of isoxazole compounds and is known to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of DIPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. DIPA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. It also acts on the GABAergic system, which is involved in the regulation of neuronal excitability, thereby exhibiting anticonvulsant activity.
Biochemical and Physiological Effects:
DIPA has been found to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been shown to possess potent anti-inflammatory, analgesic, and anticonvulsant activities. DIPA also exhibits potent antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using DIPA in lab experiments include its potent pharmacological effects, ease of synthesis, and low toxicity. However, the limitations of using DIPA in lab experiments include its limited solubility in aqueous solutions and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on DIPA. One potential area of research is the development of DIPA derivatives with enhanced pharmacological properties. Another potential area of research is the investigation of the potential therapeutic applications of DIPA in various disease conditions, including neurodegenerative diseases, cancer, and pain management. Additionally, further research is needed to fully understand the mechanism of action of DIPA and its potential interactions with other drugs.
Synthesis Methods
The synthesis of DIPA involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatographic techniques to obtain pure DIPA.
Scientific Research Applications
DIPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in preclinical studies. DIPA has also been shown to possess potent antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-17(14(2)24-21-13)10-18(23)19-8-9-22-12-16(11-20-22)15-6-4-3-5-7-15/h3-7,11-12H,8-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMQGHWZRTTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.